molecular formula C9H16O5 B1200253 2-Propanol, 1,3-bis(2-oxiranylmethoxy)- CAS No. 3568-29-4

2-Propanol, 1,3-bis(2-oxiranylmethoxy)-

Cat. No. B1200253
CAS RN: 3568-29-4
M. Wt: 204.22 g/mol
InChI Key: KATAXDCYPGGJNJ-UHFFFAOYSA-N
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Description

“2-Propanol, 1,3-bis(2-oxiranylmethoxy)-” is also known as “1,3-Bis(2-oxiranylmethoxy)-2-propanol” or “Glycerol 1,3-diglycidyl ether”. It is a chemical compound with the molecular formula C9H16O5 .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1,3-bis(2-oxiranylmethoxy)-” consists of a propanol backbone with two oxiranylmethoxy groups attached at the 1 and 3 positions . The molecular weight is approximately 204.22 Da .


Physical And Chemical Properties Analysis

“2-Propanol, 1,3-bis(2-oxiranylmethoxy)-” has a density of approximately 1.3 g/cm3, a boiling point of 341.4°C at 760 mmHg, and a flash point of 160.3°C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

Mechanism of Action

The mechanism of action of “2-Propanol, 1,3-bis(2-oxiranylmethoxy)-” is not specified in the resources I have. The mechanism of action usually refers to how a compound interacts with biological systems, which might not be applicable for this compound .

Safety and Hazards

While specific safety and hazard information for “2-Propanol, 1,3-bis(2-oxiranylmethoxy)-” is not available in the resources I have, it’s important to handle all chemicals with care. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

1,3-bis(oxiran-2-ylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATAXDCYPGGJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(COCC2CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52339-26-1
Record name 2-Propanol, 1,3-bis(2-oxiranylmethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52339-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70883988
Record name 2-Propanol, 1,3-bis(2-oxiranylmethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3568-29-4, 27043-36-3
Record name Glycerol 1,3-diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3568-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol 1,3-diglycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 1,3(or 2,3)-bis(oxiranylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027043363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,3-bis(2-oxiranylmethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,3-bis(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,3-bis(2-oxiranylmethoxy)
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